molecular formula C14H14N4S B5532147 3-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

3-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B5532147
M. Wt: 270.35 g/mol
InChI Key: GKTOUBDJSOUBHG-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(2,4-dimethylbenzylthio)-4H-1,2,4-triazol-3-yl)pyridine
  • 3-(5-(4-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine
  • 1,2,4-Triazolo[4,3-a]pyrazine derivatives

Uniqueness

3-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylsulfanyl group contributes to its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-10-8-11(2)18-13(15-10)16-17-14(18)19-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTOUBDJSOUBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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